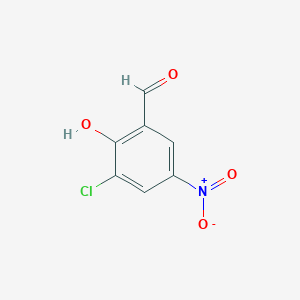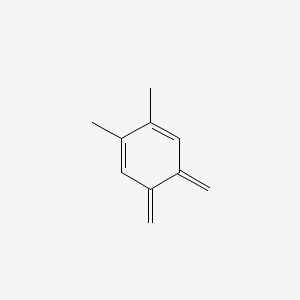
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C10H12 It is a derivative of cyclohexa-1,3-diene, featuring two methyl groups and two methylene groups attached to the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene typically involves the alkylation of cyclohexa-1,3-diene with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexadiene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in the formation of reduced products. The presence of multiple reactive sites on the molecule allows for diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar in structure but lacks the methylene groups at positions 5 and 6.
5,6-Dimethylene-1,3-cyclohexadiene: Similar in structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methyl and methylene groups on the cyclohexadiene ring. This combination of substituents provides distinct chemical properties and reactivity compared to its analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
55539-03-2 |
|---|---|
Fórmula molecular |
C10H12 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2,3-dimethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C10H12/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-2H2,3-4H3 |
Clave InChI |
JTRSMHKLSFVLQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C)C(=C)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


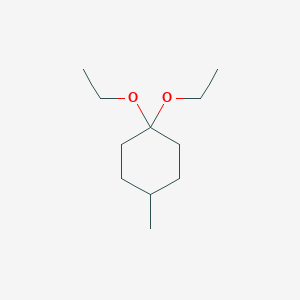
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)

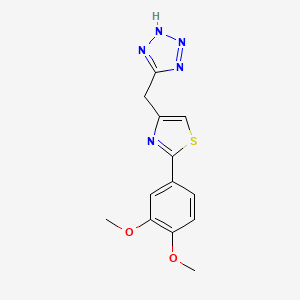
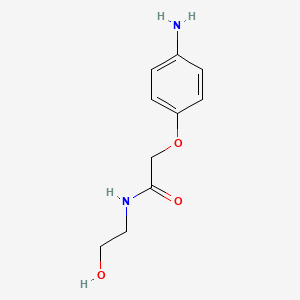
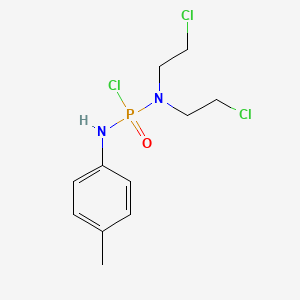
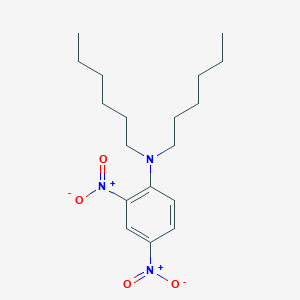
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
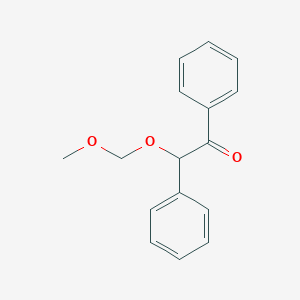
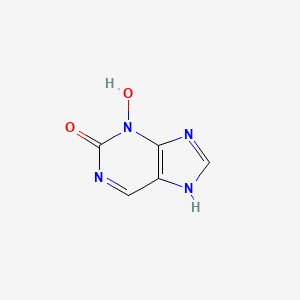


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
